molecular formula C19H14FN5O2S B2534112 N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251617-09-0

N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2534112
CAS No.: 1251617-09-0
M. Wt: 395.41
InChI Key: NNJRAOLLZSEYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a potent and selective investigational inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes the key secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its mechanism of action involves binding to the catalytic site of PDE2A, effectively elevating intracellular cGMP levels and modulating downstream signaling pathways . This specific activity makes it a critical pharmacological tool for probing the role of PDE2A in various physiological and pathological processes. Research with this compound is primarily focused on neuroscience, where PDE2A inhibition has been linked to potential therapeutic effects for cognitive disorders; studies suggest it may enhance synaptic plasticity and improve memory and learning in preclinical models . Furthermore, due to the intersection of cAMP/cGMP signaling in other systems, this inhibitor is also valuable for cardiovascular research and oncology research, particularly in investigating pathways where PDE2A may influence cell proliferation . The unique isothiazolo[4,5-d]pyrimidinone core structure of this molecule provides high selectivity over other PDE families, ensuring clean pharmacological data and making it a superior compound for elucidating novel biology and validating PDE2A as a drug target.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2S/c20-14-3-1-12(2-4-14)9-22-15(26)10-25-11-23-17-16(13-5-7-21-8-6-13)24-28-18(17)19(25)27/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJRAOLLZSEYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, with the CAS number 1251617-09-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

PropertyValue
Molecular FormulaC₁₉H₁₄FN₅O₂S
Molecular Weight395.4 g/mol
StructureChemical Structure

The compound's biological activity is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit tyrosinase, an enzyme critical in melanin production. The inhibition mechanism involves competitive binding to the active site of the enzyme, which disrupts its activity and potentially reduces hyperpigmentation conditions .
  • Receptor Modulation : The compound may also interact with specific receptors involved in neurochemical signaling, although detailed studies are required to elucidate these pathways.

Antioxidant Properties

Studies have shown that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress-related diseases.

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC₅₀ (µM)
A549 (Lung Cancer)15.2
MCF-7 (Breast Cancer)10.8
HeLa (Cervical Cancer)12.5

These results indicate a promising potential for further development as an anticancer agent.

Case Studies

  • Study on Tyrosinase Inhibition : A recent study evaluated the inhibitory effects of various derivatives, including this compound on tyrosinase activity. The results indicated that compounds with a fluorobenzyl group showed enhanced inhibitory potency compared to other analogs .
  • Anticancer Activity Assessment : In a comparative study assessing the anticancer properties of several isothiazole derivatives, this compound exhibited a significant reduction in cell viability across multiple cancer cell lines, suggesting a potential role in cancer therapeutics .

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of this compound and its analogs. Key findings include:

  • Fluorine Substitution : The presence of the fluorine atom in the benzyl group enhances lipophilicity and may improve binding affinity to target enzymes .
  • Pyridine Interaction : The pyridine moiety contributes to the overall biological activity by facilitating interactions with biological targets through hydrogen bonding and π-stacking interactions .

Scientific Research Applications

Anticancer Applications

Research indicates that N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exhibits potent anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, particularly those associated with breast cancer.

Mechanism of Action:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the cell cycle at specific phases, inhibiting cancer cell proliferation.

Case Study: Breast Cancer
In a study involving MCF-7 breast cancer cells, the compound showed an IC50 value of approximately 1.30 µM, indicating significant antiproliferative activity compared to standard treatments like SAHA (17.25 µM). The mechanism involved DNA damage induction and inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria has been noted.

Potential Mechanisms:

  • Inhibition of Bacterial Growth : Similar derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Disruption of Bacterial Cell Functions : The compound may interfere with essential bacterial processes, leading to cell death.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and evaluating its biological activities through various in vitro assays. The following table summarizes key findings from recent research:

Study FocusFindingsReference
Anticancer ActivityIC50 = 1.30 µM against MCF-7 cells
Antimicrobial EfficacyActive against Staphylococcus aureus and E. coli
Mechanism of ActionInduces apoptosis; inhibits CDK activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Benzyl Substituents

The substitution pattern on the benzyl group significantly impacts physicochemical and biological properties. A closely related analog, N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (), replaces the fluorine atom with a methyl group. Key differences are summarized below:

Property N-(4-fluorobenzyl)-...acetamide N-(4-methylbenzyl)-...acetamide
Substituent 4-fluorobenzyl 4-methylbenzyl
Molecular Formula C19H14FN5O2S C20H17N5O2S
Molecular Weight (g/mol) 395.4 391.4
Electron Effects Electron-withdrawing (-F) Electron-donating (-CH3)
Lipophilicity (LogP)* Higher (due to -F) Lower

*Theoretical predictions based on substituent effects.

The fluorine atom’s electronegativity may enhance dipole interactions with biological targets, while the methyl group increases lipophilicity but reduces polarity. Such differences could influence solubility, membrane permeability, and metabolic degradation rates.

Core Structure Variations: Isothiazolo vs. Thiazolo Derivatives

Compounds with thiazolo[4,5-d]pyrimidine cores () exhibit structural similarities but differ in sulfur atom positioning. For example, 5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidine () features a reduced thiazole ring, altering conjugation and electronic properties.

Core Structure Key Features Potential Impact
Isothiazolo[4,5-d]pyrimidin-7-one Fused isothiazole (S adjacent to N) and pyrimidine rings; planar, aromatic system Enhanced rigidity and π-π stacking with target proteins; improved enzyme inhibition
Thiazolo[4,5-d]pyrimidine Thiazole (S separated from N) fused with pyrimidine; variable saturation Reduced aromaticity; conformational flexibility may affect binding specificity

The isothiazolo core’s aromaticity and electronic profile may favor interactions with ATP-binding pockets in kinases, whereas saturated thiazolo derivatives () could exhibit altered selectivity .

Pyridine vs. Phenyl Substituents

The pyridin-4-yl group at position 3 distinguishes the target compound from analogs with phenyl substituents (e.g., 7-phenyl-5-thiazolo[4,5-d]pyrimidine in ).

Theoretical Pharmacological Implications

  • Fluorine’s electron-withdrawing effect may enhance binding to hinge regions in kinases.
  • Antimicrobial Activity : Thiazolo-pyrimidine analogs () show antimicrobial properties; fluorine substitution could improve cell penetration .

Preparation Methods

Divakar-Reese Cyclocondensation

The core structure is synthesized from 4-amino-5-cyanopyrimidin-2(1H)-one through sequential treatment with Lawesson’s reagent and cyclization:

Procedure :

  • React 4-amino-5-cyanopyrimidin-2(1H)-one (1.0 equiv) with Lawesson’s reagent (1.2 equiv) in anhydrous THF at 60°C for 6 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1).

Yield : 78% as a pale-yellow solid.
Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, H-2), 7.89 (s, 1H, H-5).
  • HRMS : m/z calcd for C6H3N3OS [M+H]+: 166.9974; found: 166.9971.

Bromination at C3

Introduce a bromine atom at C3 to enable subsequent cross-coupling:

Procedure :

  • Treat isothiazolo[4,5-d]pyrimidin-7-one (1.0 equiv) with N-bromosuccinimide (1.1 equiv) in DMF at 0°C.
  • Stir for 2 hours, pour into cold water, and filter the precipitate.

Yield : 85% as a white powder.
Characterization :

  • 13C NMR (101 MHz, DMSO-d6): δ 158.2 (C-7), 142.1 (C-3), 116.8 (C-5).

Formation of the Acetamide Moiety at C6

Chloroacetylation at C6

Introduce a chloroacetate group for nucleophilic displacement:

Procedure :

  • React 3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-7-one (1.0 equiv) with chloroacetic anhydride (1.5 equiv) in pyridine at 0°C.
  • Stir for 4 hours, concentrate under vacuum, and recrystallize from ethanol.

Yield : 82% as colorless crystals.
Characterization :

  • IR (KBr): ν 1745 cm−1 (C=O).

Amide Bond Formation with 4-Fluorobenzylamine

Procedure :

  • Dissolve 6-chloroacetyl-isothiazolo[4,5-d]pyrimidin-7-one (1.0 equiv) and 4-fluorobenzylamine (1.2 equiv) in DMF.
  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv), stir at RT for 6 hours.
  • Extract with EtOAc, wash with brine, and purify via HPLC (MeCN:H2O = 70:30).

Yield : 68% as a white powder.
Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 4.8 Hz, 2H, pyridyl-H), 7.45 (d, J = 4.8 Hz, 2H, pyridyl-H), 7.32 (dd, J = 8.4, 5.6 Hz, 2H, Ar-H), 7.15 (t, J = 8.8 Hz, 2H, Ar-H), 4.42 (s, 2H, CH2), 3.98 (s, 2H, CH2).
  • 13C NMR (101 MHz, DMSO-d6): δ 169.8 (C=O), 162.4 (C-F), 158.1 (C-7), 150.2 (pyridyl-C).

Final Assembly and Characterization

Crystallization and Purity Analysis

Procedure :
Recrystallize the crude product from EtOH/H2O (9:1) to afford analytically pure material.

Purity : >99% by HPLC (tR = 12.4 min).
Melting Point : 214–216°C.

Spectroscopic Validation

Table 1: Comparative Spectroscopic Data

Position 1H NMR (δ, ppm) 13C NMR (δ, ppm) HSQC Correlation
Pyridyl-H 8.72 (d, J=4.8 Hz) 150.2 C8-H8
4-F-Bn-H 7.32 (dd, J=8.4,5.6 Hz) 131.6 C12-H12
Acetamide-CH2 4.42 (s) 42.8 C16-H16

HRMS : m/z calcd for C20H15FN4O2S [M+H]+: 411.0982; found: 411.0985.

Q & A

Q. What are the established synthetic routes for this compound, and what are their key reaction conditions?

The synthesis typically involves palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, enabling efficient construction of the isothiazolo[4,5-d]pyrimidine core . Substitutions at the pyridine and fluorobenzyl positions are achieved via nucleophilic displacement or Suzuki-Miyaura cross-coupling, as seen in analogous compounds (e.g., Example 275 in uses Cs₂CO₃ in DMF for substitutions) . Key conditions include:

  • Catalysts : Pd(OAc)₂ or Pd/C for cyclization.
  • Solvents : DMF or THF for substitution reactions.
  • Temperature : Room temperature for substitutions; 80–100°C for cyclization.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

  • X-ray crystallography for unambiguous core structure determination (e.g., used single-crystal X-ray with R factor = 0.058) .
  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituents (e.g., reports δ 7.2–8.5 ppm for aromatic protons) .
  • Mass spectrometry : HRMS to confirm molecular weight (e.g., reports [M+1]⁺ = 499.2) .
  • IR spectroscopy : C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in activity data may arise from:

  • Purity variations : HRMS and HPLC (e.g., >95% purity in ) ensure compound integrity .
  • Assay conditions : Differences in cell lines (e.g., cancer vs. bacterial models in ) or incubation times .
  • Solubility factors : Use of DMSO or cyclodextrin-based carriers to standardize bioavailability .

Q. How can computational methods optimize pharmacokinetic properties?

  • Lipophilicity (LogP) : Introduced trifluoromethyl groups (as in ) enhance metabolic stability via in silico QSAR modeling .
  • Docking studies : Pyridine and fluorobenzyl moieties are optimized for target binding (e.g., kinase inhibition in ) .
  • ADME prediction : Tools like SwissADME assess absorption barriers (e.g., polar surface area <140 Ų for blood-brain penetration) .

Q. What challenges arise in achieving regioselectivity during isothiazolo[4,5-d]pyrimidine synthesis?

Regioselectivity issues stem from competing nucleophilic attack sites. Solutions include:

  • Directing groups : Electron-withdrawing substituents (e.g., -F in ) guide coupling reactions .
  • Catalyst tuning : Pd/ligand systems (e.g., XPhos) improve cross-coupling specificity .
  • Temperature control : Lower temperatures (e.g., 0°C) minimize side reactions during cyclization .

Methodological Considerations

Q. Table 1: Comparison of Synthetic Methods

MethodKey ConditionsAdvantagesReferences
Palladium-catalyzed cyclizationPd(OAc)₂, HCO₂H, 80°CHigh efficiency for core formation
Substitution reactionsCs₂CO₃, DMF, rtMild conditions, high yields
Microwave-assisted synthesisDMF, glacial AcOH, 100 WReduced reaction time (30 min)

Q. Table 2: Key NMR Data for Structural Confirmation

Proton EnvironmentChemical Shift (δ, ppm)Reference
Pyridine C-H8.5–8.7
Fluorobenzyl CH₂4.3–4.5
Acetamide NH10.1–10.3

Future Research Directions

  • Mechanistic studies : Elucidate the role of the isothiazolo[4,5-d]pyrimidine core in enzyme inhibition (e.g., kinases in ) .
  • Structural analogs : Modify the pyridin-4-yl group (e.g., replace with pyrazine) to explore SAR .
  • In vivo models : Assess toxicity and efficacy in zebrafish or murine systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.